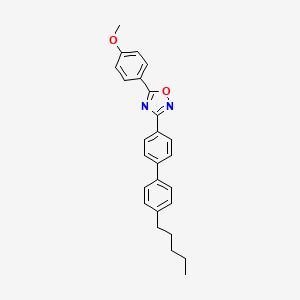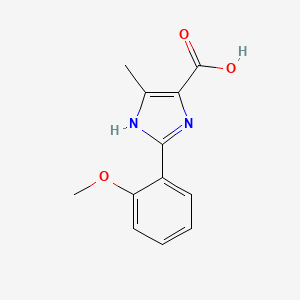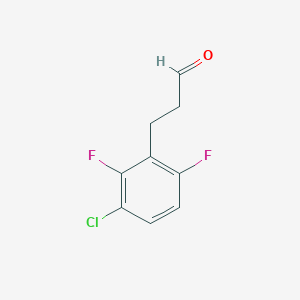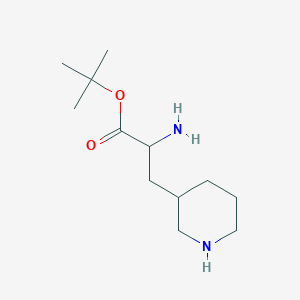![molecular formula C24H22N4O8S2 B12447842 N,N'-bis[4-(acetylsulfamoyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B12447842.png)
N,N'-bis[4-(acetylsulfamoyl)phenyl]benzene-1,4-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-bis[4-(acetylsulfamoyl)phenyl]benzene-1,4-dicarboxamide: is a complex organic compound with a unique structure that includes acetylsulfamoyl and benzene-1,4-dicarboxamide groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis[4-(acetylsulfamoyl)phenyl]benzene-1,4-dicarboxamide typically involves the reaction of benzene-1,4-dicarboxylic acid with 4-(acetylsulfamoyl)aniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with the amine to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylsulfamoyl groups.
Reduction: Reduction reactions can target the carbonyl groups in the acetylsulfamoyl moieties.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
科学研究应用
Chemistry: N,N’-bis[4-(acetylsulfamoyl)phenyl]benzene-1,4-dicarboxamide is used as an intermediate in the synthesis of various organic compounds, including dyes and polymers. Its unique structure allows for the creation of materials with specific properties.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs that target specific enzymes or receptors. Its structure allows for modifications that can enhance its activity and selectivity.
Industry: In industrial applications, N,N’-bis[4-(acetylsulfamoyl)phenyl]benzene-1,4-dicarboxamide is used in the production of high-performance polymers and as a stabilizer in various formulations.
作用机制
The mechanism by which N,N’-bis[4-(acetylsulfamoyl)phenyl]benzene-1,4-dicarboxamide exerts its effects involves its interaction with specific molecular targets. The acetylsulfamoyl groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The benzene-1,4-dicarboxamide core provides a rigid structure that can enhance binding affinity and specificity.
相似化合物的比较
N,N’-bis(4-aminophenyl)benzene-1,4-dicarboxamide: This compound has similar structural features but lacks the acetylsulfamoyl groups.
N,N’-bis(4-nitrophenyl)benzene-1,4-dicarboxamide: This compound contains nitro groups instead of acetylsulfamoyl groups, leading to different chemical properties and reactivity.
Uniqueness: N,N’-bis[4-(acetylsulfamoyl)phenyl]benzene-1,4-dicarboxamide is unique due to the presence of acetylsulfamoyl groups, which provide additional sites for chemical interactions and modifications. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C24H22N4O8S2 |
|---|---|
分子量 |
558.6 g/mol |
IUPAC 名称 |
1-N,4-N-bis[4-(acetylsulfamoyl)phenyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C24H22N4O8S2/c1-15(29)27-37(33,34)21-11-7-19(8-12-21)25-23(31)17-3-5-18(6-4-17)24(32)26-20-9-13-22(14-10-20)38(35,36)28-16(2)30/h3-14H,1-2H3,(H,25,31)(H,26,32)(H,27,29)(H,28,30) |
InChI 键 |
JCTPTAVDHVJTPQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R)-1-[(5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B12447777.png)



![(2E)-3-(3,4-dimethoxyphenyl)-1-{1-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]cyclohexyl}prop-2-en-1-one](/img/structure/B12447827.png)
![1-[(E)-{[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]naphthalen-2-ol](/img/structure/B12447832.png)
![benzyl (3S,4S)-4-[(tert-butoxycarbonyl)amino]-3-fluoropiperidine-1-carboxylate](/img/structure/B12447836.png)

![1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-pyrrolidine](/img/structure/B12447861.png)


![2-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12447874.png)


